Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate is a lipid compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is primarily used in the synthesis of lipid nanoparticles, which are crucial for drug delivery systems, particularly in the delivery of mRNA-based therapeutics and vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(tetradecyl)amino)octanoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex lipid molecules.
Biology: Plays a role in the formation of lipid bilayers and liposomes for cell membrane studies.
Medicine: Integral in the development of lipid nanoparticles for drug delivery, particularly for mRNA vaccines.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate involves its incorporation into lipid nanoparticles, which then interact with cell membranes. The compound facilitates the encapsulation and delivery of therapeutic agents, such as mRNA, into cells. Once inside the cell, the mRNA is released and translated into the target protein, thereby exerting its therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another lipid used in mRNA delivery systems.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A simpler analog used in lipid synthesis
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate is unique due to its specific structure, which provides optimal properties for the formation of stable lipid nanoparticles. This makes it particularly effective for use in advanced drug delivery systems .
Properties
Molecular Formula |
C41H83NO3 |
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Molecular Weight |
638.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl(tetradecyl)amino]octanoate |
InChI |
InChI=1S/C41H83NO3/c1-4-7-10-13-16-17-18-19-20-21-26-31-36-42(38-39-43)37-32-27-22-25-30-35-41(44)45-40(33-28-23-14-11-8-5-2)34-29-24-15-12-9-6-3/h40,43H,4-39H2,1-3H3 |
InChI Key |
ZMSOOHFVQWGODU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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